molecular formula C18H21ClN4O B5533411 N'-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide

N'-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide

Cat. No.: B5533411
M. Wt: 344.8 g/mol
InChI Key: KQRZRMJPGGHMSS-RGVLZGJSSA-N
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Description

N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-chloro-3-formyl-6-methylquinoline. This intermediate is then reacted with piperidine and acetohydrazide under specific conditions to yield the final product .

  • Preparation of 2-chloro-3-formyl-6-methylquinoline

      Reagents: 2-chloro-6-methylquinoline, formylating agent

      Conditions: Reflux in an appropriate solvent

  • Reaction with Piperidine and Acetohydrazide

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives .

Scientific Research Applications

N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-(2-chloro-6-methylquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-5-6-16-14(9-13)10-15(18(19)21-16)11-20-22-17(24)12-23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRZRMJPGGHMSS-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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